4-Ethyl-6-methylpyrimidine-5-carboxylic acid
Description
4-Ethyl-6-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, an ethyl substituent at position 4, and a methyl group at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role as intermediates in drug synthesis.
Properties
CAS No. |
832090-48-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-ethyl-6-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-7(8(11)12)5(2)9-4-10-6/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
SRXACMMCFHGABY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC(=C1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Ethyl-6-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Functional Group Variations
The following table summarizes key structural and functional differences between 4-ethyl-6-methylpyrimidine-5-carboxylic acid and related compounds:
Key Comparison Points
Physicochemical Properties
- Polarity : Chloro substituents (e.g., 6-Cl in ) increase polarity compared to ethyl or methyl groups, affecting solubility and chromatographic behavior.
Structural Activity Relationships (SAR)
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) substituents at position 6 () may reduce electron density at the carboxylic acid, altering reactivity in coupling reactions. Ethyl groups (electron-donating) could stabilize adjacent positive charges, enhancing interactions with biological targets.
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) may hinder binding to enzyme active sites compared to smaller methyl or ethyl groups.
Research Findings and Data Gaps
- Biological Data: No direct activity data are available for this compound.
- Safety and Handling : Safety data for ethyl/methyl-substituted pyrimidines are sparse in the evidence, though chloro analogs () highlight the need for caution in handling reactive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
